1-(5-Bromopentoxy)-4-methylbenzene
Description
1-(5-Bromopentoxy)-4-methylbenzene is a brominated aromatic ether characterized by a pentyl chain terminated with a bromine atom at the fifth carbon, linked via an ether group to a para-methyl-substituted benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for polymer and pharmaceutical intermediates.
Properties
IUPAC Name |
1-(5-bromopentoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNMTUJSGGSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-4-methylbenzene typically involves the etherification of a hydroxybenzene derivative with 1,5-dibromopentane. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction conditions include refluxing the mixture to facilitate the formation of the desired ether compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-(5-Bromopentoxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ether linkage provides flexibility, allowing the compound to adopt different conformations and interact with biological targets.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-4-methylbenzene
- Structure : Shorter bromoalkoxy chain (2 carbons) compared to the pentyl chain in 1-(5-Bromopentoxy)-4-methylbenzene.
- Synthesis : Prepared via palladium-catalyzed coupling with 80% yield, indicating efficient methodologies for shorter-chain analogs .
- Properties :
- Lower molecular weight also impacts solubility and volatility.
1-Bromo-4-((5-phenylpent-4-yn-1-yl)oxy)propylbenzene
- Structure : Features a longer, branched chain with a phenyl-substituted alkyne.
- Synthesis : Achieved via nucleophilic substitution with 34% yield, lower than shorter-chain analogs, possibly due to steric challenges .
- Properties :
- Key Differences : The phenyl-alkyne group introduces conjugation effects, altering electronic properties and reactivity toward electrophiles.
1-Bromo-4-(methoxymethyl)benzene
- Structure : Methoxymethyl substituent instead of bromoalkoxy chain.
- Properties :
- Key Differences : The absence of a bromine-terminated chain limits utility in alkylation reactions but enhances stability under basic conditions.
p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene)
- Structure : Bromomethyl group directly attached to the benzene ring.
- Properties :
- Key Differences : The lack of an ether linkage reduces polarity, making it less suitable for applications requiring controlled solubility.
Key Trends :
- Longer chains (e.g., pentyl vs. ethyl) correlate with lower yields due to steric and electronic challenges.
- Palladium and photoredox catalysts enable efficient synthesis of complex analogs but require stringent conditions.
Physicochemical and Functional Comparisons
Boiling Points and Solubility
Reactivity
- Electrophilic Substitution : Para-methyl groups direct electrophiles to the ortho/para positions, but bromoalkoxy chains may deactivate the ring compared to methoxymethyl groups .
- Nucleophilic Substitution : Bromine at terminal positions (e.g., 1-(2-Bromoethoxy)-4-methylbenzene) facilitates SN2 reactions more effectively than internal positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
